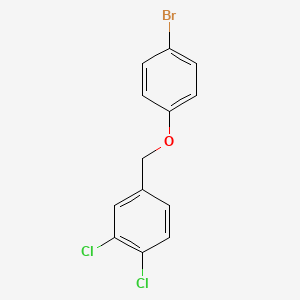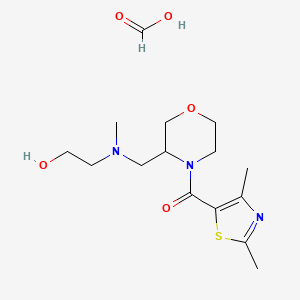
(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a useful research compound. Its molecular formula is C15H25N3O5S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cell Viability Assays
The MTT assay is a cornerstone in cytotoxicity and cell proliferation studies. It measures cell viability based on the metabolic activity of cells. Living cells convert MTT into a purple formazan dye, which is insoluble in water. The amount of formazan produced is directly proportional to the number of living cells . This assay is crucial for determining the cytotoxic effects of various drugs and treatments on cell lines or primary patient cells.
Drug Sensitivity Testing
In pharmacology, the MTT assay is employed to evaluate the sensitivity of cells to different drugs. By comparing the optical density of treated cells to untreated controls, researchers can determine the IC50 values, which indicate the concentration of a drug needed to inhibit cell growth by 50% . This application is vital for developing new medications and understanding their effects on cellular health.
Cellular Metabolic Activity Measurement
The MTT assay can also serve as an indicator of cellular metabolic activity. Since the conversion of MTT to formazan is an enzymatic process involving mitochondrial dehydrogenases, the assay provides insights into the metabolic state of the cells. This is particularly useful in studying cell activation, cell cycle, and the effects of metabolic regulators .
High-Throughput Screening
Due to its simplicity and adaptability to 96-well plates, the MTT assay is an excellent tool for high-throughput screening in drug discovery. It allows for the rapid evaluation of a large number of compounds for their effects on cell viability and proliferation .
Cancer Research
In oncology, the MTT assay is extensively used to assess the efficacy of anti-cancer agents. By measuring the viability of cancer cells after treatment, researchers can screen potential therapeutic compounds and determine their potency against different cancer cell lines .
Toxicology Studies
The MTT assay is also applied in toxicology to assess the toxicity of chemicals and environmental pollutants. It helps in understanding the dose-response relationship and the potential harmful effects of substances on living cells .
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.CH2O2/c1-10-13(21-11(2)15-10)14(19)17-5-7-20-9-12(17)8-16(3)4-6-18;2-1-3/h12,18H,4-9H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLPJWQBJHNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCOCC2CN(C)CCO.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
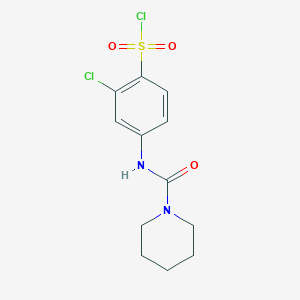
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)
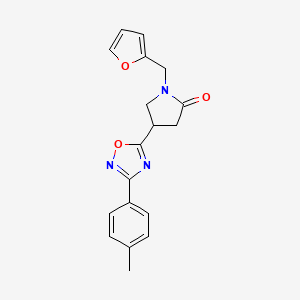

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)
![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)
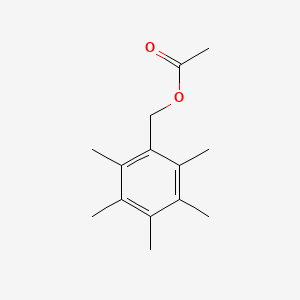
![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)
![{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2893218.png)
